5-Bromo-7-(trifluoromethyl)quinoline
Overview
Description
5-Bromo-7-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a bromine atom at the 5-position and a trifluoromethyl group at the 7-position
Mechanism of Action
Target of Action
Quinoline compounds have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives generally interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .
Biochemical Pathways
Quinoline compounds are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dibromoaniline with trifluoroacetic acid and acetic anhydride, followed by cyclization under acidic conditions . Another approach involves the use of 5,7-difluoroquinoline as a starting material, which undergoes bromination at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The quinoline core can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Cross-Coupling Products: Biaryl or heteroaryl compounds.
Oxidation and Reduction Products: Quinoline derivatives with altered oxidation states.
Scientific Research Applications
5-Bromo-7-(trifluoromethyl)quinoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
5,7-Difluoroquinoline: Similar structure but lacks the bromine atom, leading to different reactivity and applications.
5-Bromoquinoline: Lacks the trifluoromethyl group, affecting its electronic properties and biological activity.
7-Trifluoromethylquinoline: Lacks the bromine atom, resulting in different chemical behavior and uses.
Uniqueness: 5-Bromo-7-(trifluoromethyl)quinoline is unique due to the combined presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. This combination enhances its reactivity in cross-coupling reactions and its potential as a pharmacophore in drug discovery .
Properties
IUPAC Name |
5-bromo-7-(trifluoromethyl)quinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-4-6(10(12,13)14)5-9-7(8)2-1-3-15-9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJNYPTZDZADOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Br)C(F)(F)F)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738963 | |
Record name | 5-Bromo-7-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239462-77-1 | |
Record name | 5-Bromo-7-(trifluoromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1239462-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-7-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.